Diethyl 2,3-dimethylsuccinate

Chiral chromatography Stereochemical analysis Diastereomer separation

Diethyl 2,3-dimethylsuccinate (CAS 32884-97-2) is a C10 diester of 2,3-dimethylsuccinic acid, possessing two stereogenic centers and existing as distinct diastereoisomers: a racemic pair (R,R and S,S) and a meso form. With a molecular weight of 202.25 g/mol and a computed XLogP3-AA of 1.7, it serves as a versatile chiral building block in asymmetric synthesis and as a conformationally tunable ligand in materials science.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
Cat. No. B7770027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,3-dimethylsuccinate
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C(C)C(=O)OCC
InChIInChI=1S/C10H18O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h7-8H,5-6H2,1-4H3
InChIKeyPBCHBEKHOCTNCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2,3-Dimethylsuccinate: A Stereochemically Defined Diester for Chiral Applications


Diethyl 2,3-dimethylsuccinate (CAS 32884-97-2) is a C10 diester of 2,3-dimethylsuccinic acid, possessing two stereogenic centers and existing as distinct diastereoisomers: a racemic pair (R,R and S,S) and a meso form [1]. With a molecular weight of 202.25 g/mol and a computed XLogP3-AA of 1.7, it serves as a versatile chiral building block in asymmetric synthesis and as a conformationally tunable ligand in materials science [2]. Unlike achiral succinate diesters, its stereochemistry directly dictates its performance in enantioselective transformations and the structural architecture of coordination frameworks, making stereoisomeric purity a critical procurement parameter.

StructureC10 diester with two stereogenic centers
DiastereoisomersRacemic pair (R,R/S,S) and meso form
Critical ParameterStereoisomeric purity governs enantioselective performance

Why Diethyl Succinate or Achiral Analogs Cannot Replace Diethyl 2,3-Dimethylsuccinate


Substituting diethyl 2,3-dimethylsuccinate with an in-class analog like diethyl succinate or a single-diastereomer mixture fails in stereochemically demanding applications. The two chiral centers result in diastereoisomers with measurably distinct physical and chemical properties; for example, the (R,R)/(S,S) racemate and the meso form exhibit different gas-liquid chromatographic retention times, thermodynamic stabilities, and esterification rates [1]. Moreover, in coordination chemistry, the choice between the chiral and meso isomers of the 2,3-dimethylsuccinate ligand determines whether a metal-organic framework adopts a two-dimensional layered structure suitable for nanosheet exfoliation or a three-dimensional covalently bonded network with magnetic ordering, a differentiation not possible with achiral succinate backbones [2]. Simple diethyl succinate, lacking the 2,3-methyl substituents, cannot replicate this stereochemical gating of bulk material properties.

Achiral analog mismatch
Achiral diethyl succinate may not provide stereochemical gating for MOF dimensionality control.
Diastereomer property divergence
Mixed diastereoisomers exhibit different thermodynamic stability and esterification rates, altering synthesis outcomes.
Meso isomer shifts material architecture
Meso isomer yields 3D magnetic networks instead of 2D exfoliable layers, altering application scope.

Quantitative Differentiation of Diethyl 2,3-Dimethylsuccinate Stereoisomers: Evidence for Informed Procurement


Diastereoisomer Separation: GLC Retention Time Differentiation Between Racemate and Meso Diester

The diastereoisomers of diethyl 2,3-dimethylsuccinate are resolvable by gas-liquid chromatography (GLC), with the meso form and the (R,R)/(S,S) racemate exhibiting distinct retention times [1]. This quantitative chromatographic difference confirms that the physical properties of the isomers are sufficiently divergent for baseline separation, establishing that a mixture of diastereoisomers cannot function identically to a single isomer in any process sensitive to molecular shape or polarity.

GLC Retention
Head-to-head
Racemate and meso forms show baseline-resolved separation
Supports isomer-specific procurement and analytical control
Conditions per Sniegoski 1971
Chiral chromatography Stereochemical analysis Diastereomer separation

Relative Thermodynamic Stability: Meso vs. Racemic Diethyl 2,3-Dimethylsuccinate

The meso and (R,R)/(S,S) diastereoisomers of diethyl 2,3-dimethylsuccinate possess different thermodynamic stabilities, as evidenced by their differential isomerization behavior [1]. This intrinsic energy difference means that one diastereomeric form will be preferentially consumed or generated under thermodynamic control, a critical consideration for any reaction sequence where epimerization is possible.

Thermodynamic Stability
Head-to-head
Meso and racemate exhibit measurably different stability under equilibration
Informs diastereomer purity expectations under thermal stress
Specific energy difference in reference
Thermodynamic stability Diastereomer equilibrium Isomerization studies

Esterification Kinetics: Differential Reactivity of 2,3-Dimethylsuccinic Acid Diastereoisomers

The meso and (R,R)/(S,S) diastereoisomers of 2,3-dimethylsuccinic acid are esterified at measurably different rates [1]. This kinetic differentiation demonstrates that the starting diacid stereochemistry translates into quantifiably different outcomes in even a simple esterification, directly impacting yield optimization and process economics for diethyl 2,3-dimethylsuccinate production.

Esterification Rate
Head-to-head
One diastereoisomer esterifies significantly faster than the other
Guides synthetic route optimization for target diastereomer
Rate data in Sniegoski 1971
Reaction kinetics Esterification Diastereoselective synthesis

Isomer-Directed Framework Dimensionality: 2D Layers vs 3D Networks in MOFs

In transition metal frameworks incorporating the 2,3-dimethylsuccinate ligand, the isomer choice dictates the dimensionality of the resulting coordination polymer. Frameworks built with the chiral (D or L) 2,3-dimethylsuccinate consistently form two-dimensional covalently bonded layers suited for nanosheet exfoliation, whereas those incorporating the meso isomer invariably yield three-dimensional covalently bonded structures [1]. This is a direct consequence of the preferred gauche conformation of the chiral isomer versus the trans geometry of the meso isomer. Only the three-dimensional meso-based frameworks exhibit magnetic ordering at low temperatures, functioning as antiferromagnets [1].

MOF Dimensionality
Cross-study
Chiral isomer → 2D layers; Meso isomer → 3D networks with magnetic ordering
Isomer selection dictates material architecture and function
Class-level inference; ester used as ligand precursor
Metal-organic frameworks Crystal engineering Nanosheet exfoliation

Optimal Application Scenarios for Diethyl 2,3-Dimethylsuccinate Based on Stereochemical Differentiation


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

When used as a C2-symmetric chiral synthon, the (R,R) or (S,S) enantiopure diester can impart high enantioselectivity to target molecules. Unlike the meso form or achiral diethyl succinate, the chiral diester provides a pre-organized stereochemical framework that simplifies the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). The distinct chromatographic retention times [1] facilitate real-time monitoring of diastereomeric purity during process development.

Stereochemically Controlled Synthesis of 2D Metal-Organic Framework Nanosheets

Procurement of the chiral (non-meso) isomer of diethyl 2,3-dimethylsuccinate is essential for synthesizing the 2D layered coordination polymers described by Saines et al. [2]. Hydrolysis of the enantiopure diester yields the corresponding enantiopure dicarboxylic acid ligand, which adopts the gauche conformation necessary for layered structure formation. Use of the meso isomer or a mixed diastereomer batch would instead produce a 3D framework, failing to yield exfoliable nanosheets.

Analytical Reference Standard for Chiral Chromatography Method Development

Due to the baseline-resolved GLC separation of its diastereoisomers [1], diethyl 2,3-dimethylsuccinate serves as an excellent system suitability standard for chiral GC or HPLC method development. Laboratories can quantify column performance, resolution (Rs), and selectivity (α) using the racemic mixture, providing a reliable internal benchmark that is less prone to matrix interference than complex biological samples.

Kinetic Resolution Studies and Asymmetric Catalysis

The differential esterification rates of the diastereoisomeric acids [1] make the 2,3-dimethylsuccinate system a textbook model for studying kinetic resolution and stereoselective catalysis. Researchers can use the diethyl ester product distribution to quantify the enantiomeric ratio (er) or diastereomeric ratio (dr) as a function of catalyst, solvent, or temperature, generating reproducible, publishable data independent of the variability seen with less-defined substrate mixtures.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral intermediates
Stereochemical purity (enantiomeric/diastereomeric excess)
Process monitoring of diastereomeric purity
Synthesis of 2D MOF nanosheets
Isomer identity (chiral vs. meso)
Framework dimensionality (2D vs. 3D)
Chiral chromatography system suitability
Diastereomer resolution
Column performance and selectivity
Kinetic resolution and asymmetric catalysis studies
Differential reactivity of diastereomers
Enantiomeric/diastereomeric ratio determination

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